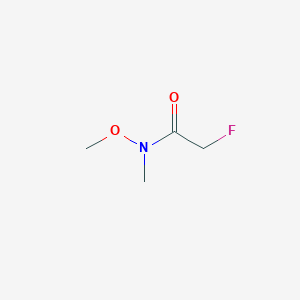

2-Fluoro-N-methoxy-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDGUPMUKOMHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CF)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorinated N-Methoxy-N-methylacetamides in Modern Organic Synthesis

This guide provides an in-depth exploration of fluorinated N-methoxy-N-methylacetamides, a class of reagents increasingly pivotal in contemporary drug discovery and chemical research. While the specific monofluorinated derivative, 2-Fluoro-N-methoxy-N-methylacetamide, is less commonly documented, this whitepaper will focus on its more prevalent and extensively characterized di- and tri-fluorinated analogs: 2,2-Difluoro-N-methoxy-N-methylacetamide and 2,2,2-Trifluoro-N-methoxy-N-methylacetamide . These compounds serve as exemplary models to understand the synthesis, properties, and applications of this burgeoning class of fluorinated Weinreb amides.

The strategic incorporation of fluorine into organic molecules can profoundly influence their pharmacological profiles, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorinated building blocks highly sought after in medicinal chemistry. N-methoxy-N-methylamides, or Weinreb amides, are esteemed for their controlled reactivity with organometallic reagents to furnish ketones, mitigating the over-addition often observed with other acylating agents.[2][3] The convergence of these two functionalities in fluorinated N-methoxy-N-methylacetamides has created a powerful toolkit for synthetic chemists.

This document will delve into the synthesis, physicochemical properties, and diverse applications of these reagents, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Identification

A clear understanding of the physical and chemical characteristics of these reagents is fundamental to their effective application. The following table summarizes key identifiers and properties for the di- and tri-fluorinated analogs.

| Property | 2,2-Difluoro-N-methoxy-N-methylacetamide | 2,2,2-Trifluoro-N-methoxy-N-methylacetamide |

| CAS Number | 142492-01-1[4][5] | 104863-67-4[6][7] |

| Molecular Formula | C4H7F2NO2[4][5] | C4H6F3NO2[7] |

| Molecular Weight | 139.10 g/mol [5][8] | 157.09 g/mol [7] |

| Appearance | Clear colorless to yellow or orange to brown liquid[4] | Colorless to light yellow clear liquid |

| Purity | ≥97%[8] | >98.0%(GC) |

| Refractive Index | 1.3990-1.4050 @ 20°C[4] | Not specified |

| IUPAC Name | 2,2-difluoro-N-methoxy-N-methylacetamide[4][5] | 2,2,2-trifluoro-N-methoxy-N-methylacetamide[7] |

Synthesis of Fluorinated N-Methoxy-N-methylacetamides: A Generalized Approach

The synthesis of fluorinated N-methoxy-N-methylacetamides typically involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt with an appropriate fluorinated acylating agent. This process is a variation of the well-established Weinreb amide synthesis.

Caption: Generalized synthetic workflow for fluorinated N-methoxy-N-methylacetamides.

Experimental Protocol: Synthesis of a Fluorinated N-Methoxy-N-methylacetamide

Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific substrate and laboratory conditions. Appropriate safety precautions must be taken at all times.

-

Reaction Setup: To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), slowly add a suitable base such as pyridine (2.2 equivalents) at 0 °C.

-

Acylation: While maintaining the temperature at 0 °C, add the corresponding fluorinated acetyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, partition the reaction mixture between brine and an organic solvent like diethyl ether. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired fluorinated N-methoxy-N-methylacetamide.

Applications in Organic Synthesis and Drug Development

Fluorinated N-methoxy-N-methylacetamides are versatile intermediates in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.

1. Synthesis of Fluorinated Ketones:

The primary application of these reagents is in the synthesis of fluorinated ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[3]

Caption: Reaction pathway for the synthesis of fluorinated ketones.

2. Building Blocks for Bioactive Molecules:

The resulting fluorinated ketones are valuable precursors for a variety of biologically active compounds. The introduction of a fluorinated moiety can significantly enhance the therapeutic properties of a drug candidate. For instance, these building blocks are utilized in the synthesis of inhibitors, modulators of biological pathways, and novel pharmaceutical agents. The difluoro substitution, in particular, can improve metabolic stability and lipophilicity.[1]

3. Precursors for Complex Molecular Architectures:

Beyond ketone synthesis, the reactivity of the fluorinated acetyl group allows for its incorporation into more complex molecular scaffolds. These reagents can be employed in multi-step syntheses to construct key fragments of natural products or designed molecules with specific biological targets.

Safety, Handling, and Storage

Working with fluorinated N-methoxy-N-methylacetamides requires adherence to strict safety protocols due to their potential hazards.

Hazard Identification:

-

2,2,2-Trifluoro-N-methoxy-N-methylacetamide: Classified as a flammable liquid and vapor. It is toxic if swallowed and causes serious eye irritation.[7]

-

2,2-Difluoro-N-methoxy-N-methylacetamide: May be harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5]

Safety and Handling Precautions:

| Precautionary Measure | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9] |

| Ventilation | Use only outdoors or in a well-ventilated area.[9] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[10] |

| Storage | Keep the container tightly closed in a dry, well-ventilated place. Keep cool.[9] For some compounds, storage under nitrogen and refrigeration may be recommended.[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |

Conclusion

Fluorinated N-methoxy-N-methylacetamides, particularly the di- and tri-fluorinated analogs, are powerful and versatile reagents in modern organic synthesis. Their ability to cleanly deliver fluorinated acyl groups makes them invaluable for the construction of fluorinated ketones and other complex molecules with potential biological activity. A thorough understanding of their synthesis, properties, and safe handling is crucial for leveraging their full potential in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of these building blocks in drug discovery and materials science is set to expand.

References

-

2,2-Difluoro-N-methoxy-N-methylacetamide from Aladdin Scientific | Biocompare.com. [Link]

-

2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem. [Link]

-

2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem. [Link]

-

Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. H25833.06 [thermofisher.cn]

- 5. 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 104863-67-4|2,2,2-Trifluoro-N-methoxy-N-methylacetamide|BLD Pharm [bldpharm.com]

- 7. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methoxy-N-methylacetamide: A Key Intermediate in Modern Drug Discovery

Abstract

2-Fluoro-N-methoxy-N-methylacetamide, a fluorinated Weinreb amide, is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, combining the stability and reactivity of a Weinreb amide with the electronic properties of a fluorine atom, make it a highly sought-after intermediate for the synthesis of complex ketones and other pharmacologically relevant scaffolds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development.

Introduction: The Significance of this compound

The Weinreb amide, or N-methoxy-N-methylamide, has revolutionized the synthesis of ketones from carboxylic acid derivatives.[2][3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group allows for the addition of organometallic reagents to form a stable tetrahedral intermediate, which collapses to the desired ketone only upon acidic workup.[4] This elegant approach circumvents the common problem of over-addition, which plagues reactions with other acylating agents like esters or acid chlorides, leading to the formation of tertiary alcohols.[4]

The introduction of a fluorine atom at the α-position of the acetyl group in this compound further enhances its utility. The electron-withdrawing nature of fluorine can influence the reactivity of the carbonyl group and provide a strategic handle for subsequent chemical transformations. More importantly, the incorporation of fluorine is a widely employed strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

This guide will explore the two primary and most practical synthetic routes to this compound:

-

Route A: Acylation of N,O-dimethylhydroxylamine with fluoroacetyl chloride.

-

Route B: Direct coupling of fluoroacetic acid with N,O-dimethylhydroxylamine using a suitable coupling agent.

Synthetic Pathways and Methodologies

The synthesis of this compound hinges on the formation of an amide bond between a fluoroacetyl moiety and N,O-dimethylhydroxylamine. The choice between using the acid chloride or the free acid as the starting material will depend on the availability of reagents, scale of the reaction, and desired purity of the final product.

Route A: Synthesis from Fluoroacetyl Chloride

This is often the more direct and rapid method, as acid chlorides are highly reactive acylating agents. The primary challenge lies in the handling of fluoroacetyl chloride, which is a moisture-sensitive and corrosive reagent.

Caption: General scheme for the synthesis of this compound from fluoroacetyl chloride.

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride (1.0 eq)

-

Fluoroacetyl chloride (1.05 eq)

-

Anhydrous pyridine (2.5 eq) or Triethylamine (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (2.5 eq) or triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.

-

In a separate flask, dissolve fluoroacetyl chloride (1.05 eq) in anhydrous dichloromethane.

-

Add the fluoroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a colorless to pale yellow oil.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base (pyridine or triethylamine) deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free amine, which acts as the nucleophile. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of fluoroacetyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable amide product. The excess base neutralizes the hydrogen chloride generated during the reaction.

Caption: Simplified workflow of the nucleophilic acyl substitution mechanism.

Route B: Synthesis from Fluoroacetic Acid via Coupling Agents

Caption: General scheme for the synthesis of this compound from fluoroacetic acid.

Materials:

-

Fluoroacetic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous HCl solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve fluoroacetic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M aqueous HCl (2 x), followed by saturated aqueous sodium bicarbonate solution (2 x), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Various coupling reagents can be employed for this transformation, including carbodiimides like DCC and EDC, as well as phosphonium and uronium salts like PyBOP and HBTU.[3] HATU is often preferred due to its high efficiency, rapid reaction times, and low rate of racemization (though not a concern for fluoroacetic acid).[1] The choice of coupling agent may require optimization depending on the specific reaction conditions and scale.

| Coupling Agent | Advantages | Disadvantages |

| HATU/HBTU | High efficiency, fast reactions | Higher cost, potential for side reactions if not used correctly |

| DCC/EDC | Lower cost | Formation of insoluble urea byproduct (DCC), potential for racemization |

| CDI | Simple workup | Slower reaction rates |

Characterization and Data

Table of Predicted Properties and Spectroscopic Data:

| Property | Predicted Value |

| Molecular Formula | C4H8FNO2 |

| Molecular Weight | 121.11 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.8-5.0 (d, JHF ≈ 47 Hz, 2H, F-CH₂), 3.75 (s, 3H, O-CH₃), 3.25 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166-168 (d, JCF ≈ 15-25 Hz, C=O), 78-80 (d, JCF ≈ 180-200 Hz, F-CH₂), 61.5 (O-CH₃), 32.5 (N-CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -220 to -230 (t, JHF ≈ 47 Hz) |

| Mass Spectrometry (EI) | m/z (%): 121 (M⁺), 90, 61, 44 |

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Fluoroacetyl chloride and Fluoroacetic acid: These are highly toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.

-

Coupling Agents (e.g., HATU, DCC): These can be sensitizers and irritants. Avoid inhalation of dust and contact with skin.

-

Pyridine and Triethylamine: These are flammable liquids with strong, unpleasant odors. They are also irritants.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through established methodologies for Weinreb amide formation. Both the acid chloride and the carboxylic acid routes offer viable pathways, with the choice depending on practical considerations. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable intermediate. As the demand for sophisticated, fluorinated building blocks in drug discovery continues to grow, the importance of this compound and its derivatives is set to increase, paving the way for the development of novel therapeutics with enhanced properties.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research.

- Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure.

- Tunoori, A. R., White, J. M., & Georg, G. I. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091–4093.

- Mahdi, M. F., & Al-Mulla, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).

- Mahdi, M. F., & Al-Mulla, A. (n.d.). Recent Developments in Weinreb Synthesis and their Applications.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- ChemicalBook. (n.d.). N-Methoxy-N-methylacetamide synthesis.

-

Prakash, G. K. S., et al. (2011). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. [Journal Name], , [Pages]. Retrieved from

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research.

Sources

An In-depth Technical Guide to the Physical Properties of N-methoxy-N-methylacetamide and the Predicted Impact of 2-Fluorination

Introduction

In the landscape of modern organic synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates.[1] Their remarkable stability and controlled reactivity towards organometallic reagents have established them as indispensable tools in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive examination of the physical properties of a foundational member of this class, N-methoxy-N-methylacetamide.

While extensive data exists for the parent compound, information regarding its α-halogenated derivatives, such as 2-Fluoro-N-methoxy-N-methylacetamide, is less prevalent in publicly accessible literature. This document addresses this gap by not only presenting a thorough physical and spectroscopic profile of N-methoxy-N-methylacetamide but also by leveraging established principles of physical organic chemistry to offer scientifically grounded predictions for the physical properties of its 2-fluoro analogue. For researchers and drug development professionals, this guide aims to be a vital resource, offering both concrete data and predictive insights to inform synthetic strategy and experimental design.

Part 1: A Comprehensive Physical Property Profile of N-methoxy-N-methylacetamide

N-methoxy-N-methylacetamide (CAS No. 78191-00-1) is a colorless liquid at room temperature and is recognized for its excellent solvating properties for a wide array of organic compounds.[1] Its high boiling point and low volatility make it a suitable medium for high-temperature reactions.[1]

Molecular and Core Physical Data

The fundamental physical constants of N-methoxy-N-methylacetamide are summarized in the table below, providing a baseline for its handling and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| CAS Number | 78191-00-1 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Boiling Point | 152 °C (at 760 mmHg) | [1][3][4] |

| 94 °C (at 100 mmHg) | [2] | |

| 42-44 °C (at 20 mmHg) | [4] | |

| Density | 0.97 g/mL at 25 °C | [1][4] |

| Refractive Index (n₂₀/D) | 1.426 | [1][4] |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [4][5] |

| Flash Point | 49 °C | [2][3] |

Spectroscopic Profile

The structural elucidation of N-methoxy-N-methylacetamide is unequivocally confirmed by a combination of spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide a clear picture of the molecule's carbon-hydrogen framework.

-

¹H NMR (CDCl₃, 300 MHz) δ: 3.62 (s, 3H), 3.11 (s, 3H), 2.05 (s, 3H).[4]

-

¹³C NMR (CDCl₃, 75.4 MHz) δ: 171.8 (C=O), 61.0 (OCH₃), 31.9 (NCH₃), 19.6 (CH₃C=O).[4]

The presence of three distinct singlet peaks in the ¹H NMR spectrum corresponds to the three methyl groups in unique chemical environments. The downfield shift of the methoxy protons (3.62 ppm) and the N-methyl protons (3.11 ppm) is consistent with the deshielding effect of the adjacent heteroatoms.

The IR spectrum of N-methoxy-N-methylacetamide exhibits characteristic absorption bands that confirm its functional groups.

-

Key IR Absorptions (neat, cm⁻¹): 2971, 2941, 2824 (C-H stretching), 1663 (C=O, amide I band).[4]

The strong absorption at 1663 cm⁻¹ is a hallmark of the amide carbonyl stretch. The absence of N-H stretching bands further confirms the tertiary nature of the amide.

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion [M]⁺: m/z 103.[6]

-

Major Fragments: m/z 61, 46, 43.[6] The base peak at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion, a common fragmentation pathway for acetamides.

Safety and Handling

N-methoxy-N-methylacetamide is classified as a flammable liquid and vapor.[2][7] Appropriate safety precautions should be taken during its handling and storage.

-

Hazard Statements: H226 (Flammable liquid and vapor).[7]

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection/face protection).[2]

-

Storage: Store in a well-ventilated place. Keep cool.[2] It is incompatible with strong oxidizing agents.[5]

Part 2: The Influence of α-Fluorination: Predicted Physical Properties of this compound

Predicted Molecular and Physical Properties

| Property | Predicted Value/Trend | Rationale |

| Molecular Formula | C₄H₈FNO₂ | - |

| Molecular Weight | 121.11 g/mol | - |

| Boiling Point | Likely higher than 152 °C | The introduction of a polar C-F bond will increase the molecule's dipole moment, leading to stronger dipole-dipole intermolecular forces. These stronger forces require more energy to overcome, resulting in an elevated boiling point compared to the parent compound. |

| Density | > 0.97 g/mL at 25 °C | The atomic weight of fluorine (18.998 amu) is significantly higher than that of hydrogen (1.008 amu). Replacing a hydrogen atom with a fluorine atom will increase the molecular mass without a proportional increase in molecular volume, thus increasing the density. |

| Solubility | Potentially similar or slightly increased water solubility | The increased polarity from the C-F bond might enhance solubility in polar solvents like water. However, the overall effect can be complex and would need experimental verification. |

Predicted Spectroscopic Changes

The presence of the α-fluoro substituent is expected to induce notable shifts in the spectroscopic data.

-

NMR Spectroscopy:

-

¹H NMR: The α-protons (now a doublet) would show a significant downfield shift due to the deshielding effect of the adjacent fluorine atom. Coupling between the fluorine and the α-protons (²JHF) would be observed.

-

¹⁹F NMR: A signal corresponding to the single fluorine environment would be present.

-

¹³C NMR: The α-carbon would exhibit a large C-F coupling constant (¹JCF) and its chemical shift would be significantly affected. The carbonyl carbon's chemical shift may also be slightly perturbed.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: The strong electron-withdrawing inductive effect of the α-fluorine atom is expected to increase the frequency of the carbonyl stretching vibration. Therefore, the C=O band for this compound is predicted to be at a higher wavenumber than 1663 cm⁻¹.

-

Part 3: Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of physical property data, standardized and verifiable experimental protocols are essential. The following section outlines the methodologies for determining the key physical properties discussed in this guide.

Synthesis of N-methoxy-N-methylacetamide and its Halogenated Derivatives

The synthesis of N-methoxy-N-methylamides (Weinreb amides) is typically achieved through the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt.

Caption: General workflow for the synthesis of Weinreb amides.

-

To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, slowly add a suitable base such as triethylamine or pyridine.[2]

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield pure N-methoxy-N-methylacetamide as a colorless liquid.[2]

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property. A standard method for its determination is the capillary method.[9]

Caption: Workflow for boiling point determination via the capillary method.

Determination of Density and Refractive Index

Density and refractive index are crucial for identifying a substance and assessing its purity.

-

Density:

-

Use a calibrated pycnometer or a digital density meter.

-

Ensure the instrument is clean and dry.

-

Calibrate with deionized water at a known temperature.

-

Introduce the sample liquid, ensuring no air bubbles are present.

-

Equilibrate the sample to the desired temperature (e.g., 25 °C).

-

Record the density reading. ASTM D4052 provides a standard test method for liquids.[10]

-

-

Refractive Index:

-

Use an Abbe refractometer.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Apply a small amount of the liquid sample to the prism.

-

Ensure the temperature is controlled, typically at 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Conclusion

This technical guide has provided a detailed overview of the physical properties of N-methoxy-N-methylacetamide, a cornerstone intermediate in synthetic chemistry. The tabulated data and spectroscopic profiles serve as a reliable reference for laboratory applications. Furthermore, the predictive analysis of this compound, grounded in the principles of α-fluorination effects, offers valuable insights for researchers venturing into the synthesis and application of novel fluorinated compounds. The inclusion of standardized experimental methodologies underscores the importance of precision and reproducibility in the characterization of chemical substances. It is the author's hope that this guide will be an invaluable resource for scientists and professionals in the field of drug development and chemical research, enabling more informed and efficient scientific exploration.

References

-

Wikipedia. N-Methylacetamide. [Link]

-

PubChem. N-Methoxy-N-methylacetamide. [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amides. [Link]

-

National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Ayalytical. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

-

Vaisala. Refractive index measurement principle. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

Chemistry LibreTexts. Alpha Halogenation. [Link]

-

Scribd. ASTM D 4052 Standard Test Method For Density. [Link]

-

The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

-

SlidePlayer. BOILING POINT DETERMINATION. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

SlidePlayer. Ethers - Organic chemistry )1( 402232-3. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Tamilnadu Test House. Method Of Refractive Index Measurement Instrument. [Link]

-

Wikipedia. Refractive index. [Link]

-

Scribd. ASTM D 4052 Standard Test Method For Density. [Link]

-

ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]

-

Science Ready. Amides - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

YouTube. NMR Spectroscopy. [Link]

-

PubMed. Enantioselective organocatalytic alpha-fluorination of aldehydes. [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

ACS Publications. Mass Spectrometric Analysis of Aliphatic Amides. [Link]

Sources

- 1. CN106397240A - 2-haloacetamide synthesis method - Google Patents [patents.google.com]

- 2. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. store.astm.org [store.astm.org]

- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

Spectroscopic Fingerprinting of 2-Fluoro-N-methoxy-N-methylacetamide: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of 2-Fluoro-N-methoxy-N-methylacetamide, a key intermediate in modern synthetic chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from its non-fluorinated analog, N-methoxy-N-methylacetamide, to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive theoretical framework for the identification and characterization of this and similar α-fluoro Weinreb amides.

Introduction: The Significance of α-Fluoro Weinreb Amides

Weinreb amides, or N-methoxy-N-methylamides, are invaluable functional groups in organic synthesis, prized for their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The introduction of a fluorine atom at the α-position to the carbonyl group, as in this compound, imparts unique chemical properties. The high electronegativity of fluorine can significantly influence the reactivity of the carbonyl group and introduce a valuable metabolic blocking position in medicinal chemistry.

This guide will provide a detailed, albeit predictive, spectroscopic analysis of this compound. By understanding its expected spectral "fingerprint," researchers can more confidently identify this compound in complex reaction mixtures and ensure its purity for downstream applications.

Predicted Spectroscopic Data

The following sections detail the predicted spectral data for this compound. These predictions are based on the known spectral data of N-methoxy-N-methylacetamide and the well-documented effects of α-fluorine substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals. The introduction of the α-fluorine atom will cause the methylene protons to appear as a doublet due to coupling with the adjacent fluorine atom.

-

-CH₂F (Fluoromethyl group): This signal is predicted to be the most informative. The two protons will be chemically equivalent but will be split by the adjacent fluorine atom, resulting in a doublet. The coupling constant for this interaction (²JH-F) is typically large, in the range of 45-50 Hz. The chemical shift will be significantly downfield compared to a non-fluorinated analog due to the strong deshielding effect of the fluorine atom.

-

-N-CH₃ (N-methyl group): This will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electronic environment of the amide.

-

-O-CH₃ (O-methyl group): This will also appear as a singlet, typically at a slightly different chemical shift than the N-methyl group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂F | 4.5 - 5.5 | Doublet | ²JH-F ≈ 45-50 |

| -N-CH₃ | 3.1 - 3.3 | Singlet | - |

| -O-CH₃ | 3.6 - 3.8 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The most notable feature will be the large one-bond coupling between the fluorinated carbon and the fluorine atom.

-

-C=O (Carbonyl carbon): The chemical shift of the carbonyl carbon will be influenced by the electronegative fluorine atom. It is expected to show a small coupling to the fluorine atom (²JC-F).

-

-CH₂F (Fluoromethyl carbon): This carbon will exhibit a very large one-bond coupling to the fluorine atom (¹JC-F), typically in the range of 230-260 Hz. This large coupling is a definitive indicator of a C-F bond.

-

-N-CH₃ (N-methyl carbon): This signal will appear as a singlet.

-

-O-CH₃ (O-methyl carbon): This signal will also appear as a singlet.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C=O | 168 - 172 | Doublet | ²JC-F ≈ 20-30 |

| -CH₂F | 75 - 85 | Doublet | ¹JC-F ≈ 230-260 |

| -N-CH₃ | 30 - 35 | Singlet | - |

| -O-CH₃ | 60 - 65 | Singlet | - |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. This signal will be split into a triplet by the two adjacent protons of the methylene group.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂F | -220 to -240 | Triplet | ²JH-F ≈ 45-50 |

Experimental Workflow for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong carbonyl stretch.

-

C=O (Carbonyl) Stretch: This will be the most intense absorption in the spectrum. The presence of the α-fluorine atom will cause a slight increase in the stretching frequency compared to the non-fluorinated analog, typically in the range of 1680-1700 cm⁻¹.

-

C-N Stretch: This will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

C-O Stretch: The C-O single bond stretch will also be present in the fingerprint region.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2800-3000 cm⁻¹.

-

C-F Stretch: A strong absorption due to the C-F bond is expected in the region of 1000-1100 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1680 - 1700 | Strong |

| C-H Stretch | 2800 - 3000 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₈FNO₂ = 121.05 g/mol ).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from:

-

Loss of the methoxy group (-OCH₃).

-

Loss of the N-methyl group (-NCH₃).

-

Cleavage of the C-C bond adjacent to the carbonyl group.

-

McLafferty rearrangement is unlikely due to the lack of a γ-hydrogen.

-

Predicted Key Fragment Ions

| m/z | Possible Fragment |

| 121 | [M]⁺ |

| 90 | [M - OCH₃]⁺ |

| 92 | [M - NCH₃]⁺ |

| 78 | [CH₂F-C=O]⁺ |

| 61 | [N(CH₃)OCH₃]⁺ |

| 43 | [CH₃-C=O]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron impact (EI) is a common ionization technique that will induce fragmentation. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺ with less fragmentation.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Caption: Predicted mass fragmentation pathway for this compound.

Synthesis Overview

The synthesis of this compound would typically involve the acylation of N,O-dimethylhydroxylamine with a 2-fluoroacetylating agent. A common route is the reaction of N,O-dimethylhydroxylamine hydrochloride with 2-fluoroacetyl chloride in the presence of a base.

Caption: General synthetic scheme for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can effectively identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental validation of these predictions. As a valuable building block in organic synthesis, a thorough understanding of its spectroscopic properties is essential for its successful application in the development of novel molecules.

References

-

F. O. H. OMe, et al. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. PubMed. [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Structural Analysis

2-Fluoro-N-methoxy-N-methylacetamide is a specialized organic compound, likely used as a reagent or intermediate in complex chemical syntheses. Its structure uniquely combines two key functionalities that dictate its reactivity and, critically, its safety profile.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₈FNO₂ |

| Molecular Weight | 121.11 g/mol |

| Canonical SMILES | CON(C)C(=O)CF |

| InChI Key | SBPJBYVALHJEBU-UHFFFAOYSA-N |

| Appearance | Presumed colorless liquid or low-melting solid |

| Key Functional Groups | Fluoroacetyl group, N-methoxy-N-methylamide (Weinreb Amide) |

The rationale for the stringent safety protocols outlined in this guide stems from a detailed analysis of these two groups.

Hazard Assessment by Structural Analogy

The Dominant Hazard: The Fluoroacetyl Moiety and Metabolic Toxicity

The presence of the 2-fluoroacetyl group (FCH₂-C=O) is the most significant safety concern. This moiety is structurally analogous to the highly toxic compound fluoroacetamide and its metabolite, fluoroacetate.

Causality of Toxicity: Fluoroacetamide and fluoroacetate are potent metabolic poisons.[2] Their toxicity is not direct but arises from a process known as "lethal synthesis."[3] In the body, fluoroacetate is converted into fluorocitrate, which strongly inhibits aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).[3][4] This blockage leads to a shutdown of cellular respiration, causing convulsions, cardiac failure, and death.[4] The lethal dose of fluoroacetate in humans is estimated to be 2-10 mg/kg.[4]

Core Assumption: Given this mechanism, it is imperative to assume that this compound can be hydrolyzed or metabolized in vivo to release a fluoroacetate equivalent. Therefore, it must be handled as a substance with high acute toxicity by all routes of exposure (ingestion, inhalation, and dermal absorption).

Hazards of the N-Methoxy-N-methylamide (Weinreb Amide) Backbone

The N-methoxy-N-methylamide group, known as a Weinreb amide, is a common synthetic intermediate.[5] Safety data from structurally similar Weinreb amides provide secondary hazard information.

| Analogous Compound | CAS No. | Key GHS Hazard Statements | Reference |

| N-Methoxy-N-methylacetamide | 78191-00-1 | H226: Flammable liquid and vapor. | [6][7] |

| 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | 104863-67-4 | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H319: Causes serious eye irritation. | [8] |

| 2-Chloro-N-methoxy-N-methylacetamide | 67442-07-3 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [9][10] |

This comparative data suggests that while the fluoroacetyl group dictates the toxicity, the overall compound may also be a flammable liquid and a skin/eye irritant.

Composite Hazard Profile

Based on this analysis, this compound should be classified and handled as a substance with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 1 or 2 (Presumed)

-

Flammable Liquid: Category 3

-

Serious Eye Damage/Irritation: Category 2

-

Skin Irritation: Category 2

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is required, combining engineering controls, stringent personal protective equipment standards, and meticulous handling procedures.

The Principle of Designated Areas

All work involving this compound, including storage, weighing, reaction setup, and cleanup, must be performed within a Designated Area . This area should be clearly marked with warning signs indicating the presence of a highly toxic chemical. Access should be restricted to authorized and trained personnel.

Engineering Controls

-

Primary Containment: All manipulations of the compound must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). The fume hood sash should be kept as low as possible.

-

Causality: A fume hood is essential to prevent the inhalation of potentially fatal vapors or aerosols that may be generated during handling.

-

-

Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance and be unobstructed. All researchers must be trained in their operation.

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is mandatory within the Designated Area:

| PPE Item | Specification | Rationale |

| Gloves | Double-gloving with two pairs of nitrile gloves. | Provides robust protection against dermal absorption, which is a primary exposure route.[3] Allows for safe removal of the outer glove if contamination occurs. |

| Eye Protection | Chemical splash goggles that conform to ANSI Z87.1 standards. | Protects against splashes and vapors that can cause severe eye damage. |

| Face Protection | A full-face shield should be worn over safety goggles when handling >10g. | Provides an additional layer of protection for the face and neck. |

| Lab Coat | A dedicated, buttoned lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. This coat must not be worn outside the Designated Area. |

| Additional | Long pants and closed-toe shoes are required. | Ensures no skin is exposed. |

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to minimize exposure at every step.

Detailed Steps:

-

Preparation: Before handling the compound, verify that the chemical fume hood is operational. Don all required PPE. Prepare a decontamination solution (e.g., 10% sodium carbonate solution) for surfaces.

-

Weighing: Weigh the material in the fume hood. If possible, use a containment balance. Use disposable weigh boats and tools. After weighing, carefully wipe down the balance and surrounding area with the decontamination solution.

-

Reaction: When adding the compound to a reaction, do so slowly and carefully within the hood. Use techniques like cannulation for liquid transfers to minimize exposure.

-

Workup: All quenching, extraction, and purification steps must be performed in the fume hood.

-

Decontamination: Upon completion, decontaminate all equipment and surfaces that may have come into contact with the compound. Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood, and collect this rinse as hazardous waste.

-

Doffing PPE: Remove the outer pair of gloves and dispose of them as acutely toxic waste. Remove the remaining PPE at the exit of the Designated Area and wash hands thoroughly with soap and water.

Emergency Procedures

There is no known antidote for fluoroacetate poisoning. [1] Speed is critical in the event of an exposure.

-

Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

-

Eye Exposure: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.

-

Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth with water. The victim must be transported to a hospital for emergency medical care without delay. Provide the Safety Data Sheet (or this guide) to the medical personnel.

-

Spill: Evacuate the area. For a small spill (<5 mL), absorb the material with a non-combustible absorbent like sand or vermiculite.[1] Place the absorbed material and any contaminated items into a sealed container for disposal as acutely toxic waste. Do not attempt to clean up large spills; contact your institution's environmental health and safety department.

Storage and Waste Disposal

-

Storage: The compound should be stored in a tightly sealed, clearly labeled container. The primary container should be placed within a secondary, unbreakable container. Store in a cool, dry, and well-ventilated area designated for highly toxic materials, away from incompatible substances like strong oxidizing agents and bases.[4][6]

-

Waste Disposal: All materials contaminated with this compound are considered acutely toxic hazardous waste. This includes empty containers, used PPE, absorbent materials, and reaction byproducts. All waste must be collected in sealed, labeled containers and disposed of through a certified hazardous waste management company in accordance with all local, state, and federal regulations. Do not pour any waste down the drain. [6]

References

-

Title: Fluoroacetamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fluoroacetamide | FCH2CONH2 | CID 12542 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3 [sigmaaldrich.com]

- 10. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Fluoro-N-methoxy-N-methylacetamide

Introduction: A Tale of Two Moieties

2-Fluoro-N-methoxy-N-methylacetamide is a fascinating molecule that sits at the intersection of synthetic utility and potential bioactivity. Structurally, it is a Weinreb amide, a class of N-methoxy-N-methylamides renowned in organic chemistry for their controlled reactivity and utility in constructing complex molecules, including pharmaceuticals.[1][2][3][4] The Weinreb amide group is generally considered a stable and versatile synthetic handle, often used to create ketones from organometallic reagents without the common problem of over-addition.[4]

However, the presence of a fluorine atom on the acetyl group dramatically shifts the conversation from synthetic utility to potential toxicology. This is because of its structural similarity to fluoroacetamide, a highly toxic compound with a well-documented and insidious mechanism of action known as "lethal synthesis".[5][6] This guide will delve into the postulated mechanism of action of this compound, drawing upon the established toxicology of fluoroacetamide as a foundational model. We will explore the chemical properties that likely govern its biological activity, propose a metabolic pathway leading to cellular toxicity, and outline experimental protocols to investigate and validate this hypothesis.

Part 1: The "Lethal Synthesis" Hypothesis

The core hypothesis for the mechanism of action of this compound is that it acts as a pro-toxin, requiring metabolic activation to exert its cytotoxic effects. This activation pathway is presumed to mirror that of fluoroacetamide, culminating in the disruption of the citric acid (TCA) cycle, a fundamental process for cellular energy production.

Step 1: Metabolic Activation via Hydrolysis

It is postulated that upon entering a biological system, this compound undergoes enzymatic hydrolysis of the amide bond. This initial step would cleave the N-methoxy-N-methylamine group, releasing fluoroacetate, the primary toxic metabolite.[5] This is a critical activation step, as the parent compound is likely less biologically active than its hydrolyzed product.

Step 2: Conversion to Fluoroacetyl-CoA

Once formed, fluoroacetate is mistaken by cellular enzymes for acetate. Acetyl-CoA synthetase ligates fluoroacetate to coenzyme A, forming fluoroacetyl-CoA. This step is the deceptive entry of the fluorine-containing molecule into a central metabolic pathway.

Step 3: The Fatal Condensation

In the mitochondrial matrix, citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate. This reaction normally produces citrate, but in this case, it yields fluorocitrate.[5]

Step 4: Inhibition of Aconitase and TCA Cycle Collapse

Fluorocitrate is a potent and specific inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the TCA cycle.[5][6] The inhibition of aconitase leads to a metabolic blockade, causing a massive accumulation of citrate within the mitochondria and cytoplasm.[5][7] This disruption has several catastrophic consequences for the cell:

-

Energy Depletion: The blockade of the TCA cycle halts aerobic respiration, leading to a severe deficit in ATP production.[7]

-

Metabolic Acidosis: The accumulation of citrate and the switch to anaerobic glycolysis result in the production of lactic acid, contributing to systemic metabolic acidosis.[7]

-

Ionic Imbalance: The chelation of divalent cations like calcium (Ca2+) by the accumulating citrate can lead to hypocalcemia, disrupting numerous cellular signaling processes.[7][8]

The culmination of these effects is cellular energy failure and, ultimately, multi-organ dysfunction, with the nervous system and heart being particularly vulnerable.[6][7]

Caption: Postulated metabolic pathway of this compound leading to TCA cycle inhibition.

Part 2: Experimental Validation Protocols

To substantiate the "lethal synthesis" hypothesis for this compound, a series of targeted in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification

Objective: To determine if this compound is metabolized to fluoroacetate in a biological matrix.

Methodology:

-

Incubation: Incubate this compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) from human, rat, and mouse species.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Extraction: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and perform a protein precipitation or liquid-liquid extraction.

-

Analysis: Analyze the supernatant/extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify and quantify the formation of fluoroacetate.

-

Causality: The appearance of fluoroacetate concomitant with the disappearance of the parent compound would provide strong evidence for metabolic activation.

Protocol 2: Cellular Respiration and Energy Metabolism Assay

Objective: To assess the impact of this compound on cellular respiration and ATP production.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, SH-SY5Y neuroblastoma cells) in a Seahorse XF analyzer microplate.

-

Treatment: Treat the cells with varying concentrations of this compound, fluoroacetate (as a positive control), and a vehicle control.

-

Real-time Analysis: Use a Seahorse XF Analyzer to simultaneously measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Data Interpretation: A decrease in OCR would indicate impaired mitochondrial respiration, while a compensatory increase in ECAR would suggest a shift to glycolysis. This would be consistent with TCA cycle inhibition.

-

ATP Measurement: In parallel, treat cells in a standard culture plate and measure intracellular ATP levels using a luminescence-based assay kit. A dose-dependent decrease in ATP would corroborate the Seahorse data.

Caption: Workflow for the experimental validation of the proposed mechanism.

Quantitative Data Summary

| Parameter | Expected Outcome with this compound | Rationale |

| Fluoroacetate Concentration (in vitro) | Time-dependent increase | Metabolic conversion of parent compound. |

| Oxygen Consumption Rate (OCR) | Dose-dependent decrease | Inhibition of mitochondrial respiration due to TCA cycle blockade. |

| Extracellular Acidification Rate (ECAR) | Dose-dependent increase | Compensatory shift to anaerobic glycolysis. |

| Intracellular ATP Levels | Dose-dependent decrease | Failure of cellular energy production. |

| Intracellular Citrate Levels | Dose-dependent increase | Accumulation due to aconitase inhibition. |

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound is not novel but rather a classic case of "lethal synthesis," mirroring the well-established toxicity of fluoroacetamide. The core of its biological activity is predicted to be its metabolic conversion to fluoroacetate, which subsequently inhibits the TCA cycle enzyme aconitase, leading to a profound cellular energy crisis.

For researchers and drug development professionals, this has significant implications. While the Weinreb amide functionality is a valuable tool in synthesis, the incorporation of a 2-fluoroacetyl moiety imparts a high likelihood of significant toxicity. The experimental protocols outlined in this guide provide a clear path to definitively confirm this hypothesized mechanism. Future work should focus on quantifying the rate and extent of metabolic activation to better predict in vivo toxicity and to inform the design of safer fluorinated molecules in drug discovery programs.

References

- Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Liter

- Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.).

- Toxicology of fluoroacetate: a review, with possible directions for therapy research. (n.d.). OUCI.

- A Case of Fluoroacetamide Poisoning Alleviated by Hemodialysis. (n.d.). Longdom Publishing.

- Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Liter

- Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- CAS 78191-00-1 N-Methoxy-N-methylacetamide. (n.d.). BOC Sciences.

- 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731. (n.d.).

- N-methoxy-N-methyl Acetamide. (n.d.). lifechem pharma.

- N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. (n.d.). PubMed Central.

- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. (n.d.).

- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382. (n.d.).

- The Essential Role of 2-Chloro-N-methoxy-N-methylacetamide in Synthesizing Bioactive Quinolones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- N-Methoxy-N-methylacetamide | Intermedi

- 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. (n.d.). TCI Chemicals.

- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide 104863-67-4. (n.d.). TCI Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

An In-depth Technical Guide to Fluorinated Weinreb Amides: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Fluorine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for fine-tuning molecular properties.[1][2] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, dipole moment, and conformational preferences.[2][3] This often translates into enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][4] Consequently, a significant portion of modern pharmaceuticals and agrochemicals contain at least one fluorine atom.[5]

Within the synthetic chemist's arsenal, the Weinreb amide (N-methoxy-N-methylamide) stands out as a uniquely versatile functional group.[6][7][8] Its remarkable stability towards a wide range of nucleophiles, coupled with its facile conversion to ketones or aldehydes upon reaction with organometallic reagents, has cemented its importance in complex molecule synthesis.[6][7][8] The fusion of these two powerful concepts—the strategic use of fluorine and the synthetic utility of the Weinreb amide—gives rise to fluorinated Weinreb amides, a class of building blocks with immense potential for the rapid and controlled synthesis of fluorinated ketones, aldehydes, and other valuable downstream products.

This technical guide provides an in-depth exploration of fluorinated Weinreb amides, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for their preparation, explore their unique reactivity, and discuss their applications, with a focus on the underlying principles and practical considerations that govern their use.

The Power of Fluorine: A Physicochemical Perspective

The introduction of fluorine into a molecule imparts a range of beneficial properties, the understanding of which is crucial for its rational application in molecular design.

| Property | Consequence of Fluorination | Impact on Drug Discovery and Development |

| High Electronegativity | Alters electron distribution, impacting pKa and dipole moment.[2] | Can reduce the basicity of nearby amines, improving oral bioavailability.[2] Can modulate enzyme-ligand interactions. |

| Metabolic Stability | C-F bond is significantly stronger than a C-H bond. | Blocks sites of oxidative metabolism, increasing the half-life of a drug.[1][2] |

| Lipophilicity | Can increase lipophilicity, although this is context-dependent. | Can enhance membrane permeability and passage through the blood-brain barrier.[1][3] |

| Conformational Control | Gauche effects and other stereoelectronic interactions can favor specific conformations. | Can lock a molecule into its bioactive conformation, improving potency and selectivity.[1] |

| Binding Interactions | Can participate in favorable interactions with biological targets (e.g., hydrogen bonds, dipole-dipole interactions).[3] | Can increase binding affinity and target specificity.[2] |

Synthetic Strategies for Accessing Fluorinated Weinreb Amides

The synthesis of fluorinated Weinreb amides can be broadly categorized based on the position of the fluorine atom(s) relative to the carbonyl group. Here, we will focus on the preparation of α-fluorinated and trifluoromethyl-containing Weinreb amides, which are particularly valuable synthetic intermediates.

α-Fluorovinyl Weinreb Amides via Julia-Kocienski Olefination

A powerful and versatile method for the synthesis of α-fluorovinyl Weinreb amides is the Julia-Kocienski olefination.[9][10][11] This reaction involves the condensation of a fluorinated sulfone with an aldehyde. A key reagent in this transformation is N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide.[10][11]

Reaction Workflow:

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Detailed Experimental Protocol: Synthesis of an α-Fluorovinyl Weinreb Amide

This protocol is adapted from Ghosh et al. and demonstrates the synthesis of an α-fluorovinyl Weinreb amide using DBU as the base. [10] Materials:

-

N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide

-

Aldehyde of choice

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry tetrahydrofuran (THF)

-

Standard laboratory glassware, flame-dried and under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide (1.0 equiv) and the aldehyde (1.2 equiv) in dry THF at the desired temperature (e.g., -78 °C for Z-selectivity or room temperature for E-selectivity), add DBU (1.5 equiv) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorovinyl Weinreb amide.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Dry Solvents: The carbanion intermediate generated is highly reactive and sensitive to moisture and oxygen.

-

Temperature Control: The stereoselectivity of the Julia-Kocienski olefination is often temperature-dependent. Lower temperatures generally favor the formation of the Z-isomer. [10]* Choice of Base: DBU is a non-nucleophilic base suitable for this transformation. For enhanced Z-selectivity, a stronger base like sodium hydride (NaH) can be employed. [10][11]

Trifluoromethyl Ketones from Weinreb Amides

The synthesis of trifluoromethyl ketones is of significant interest in medicinal chemistry. A highly effective method involves the reaction of a Weinreb amide with the Ruppert-Prakash reagent (TMSCF₃). [3][5][12]This approach offers a direct and high-yielding route to these valuable compounds, avoiding the over-addition often seen with other trifluoromethylating agents. [3][5] Reaction Schematic:

Sources

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 3. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A Weinreb amide approach to the synthesis of trifluoromethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of trifluoromethylketones via a Weinreb amide approach [morressier.com]

Introduction: The Strategic Value of Weinreb Amides in Fluorinated Compound Synthesis

An In-depth Technical Guide to α-Halo-N-methoxy-N-methylacetamides, Focusing on the Synthesis and Application of 2-Fluoro-N-methoxy-N-methylacetamide

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise and controlled formation of carbon-carbon bonds is paramount. The Weinreb-Nahm ketone synthesis, first reported in 1981, represented a significant leap forward in this domain.[1] It introduced the N-methoxy-N-methylamide, or "Weinreb amide," functional group as a uniquely stable and versatile acylating agent.[2][3] The principal advantage of this moiety is its reaction with potent organometallic reagents (such as Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[2] This intermediate resists the common problem of over-addition, collapsing to the desired ketone only upon aqueous workup, thus providing superior yields and purity compared to reactions with esters or acid chlorides.[1][3]

This guide focuses on a specialized subclass: α-haloacetyl Weinreb amides. These reagents are powerful building blocks for introducing halomethyl ketone motifs, which are of significant interest in medicinal chemistry. While chlorinated, difluorinated, and trifluorinated analogs are well-documented, public chemical databases lack extensive information on This compound . However, based on established chemical principles and extensive data on its close analogs, we can confidently extrapolate its physicochemical properties, outline a robust synthetic protocol, and detail its expected applications. This document serves as a technical primer for researchers seeking to synthesize and utilize this valuable, albeit sparsely documented, reagent.

Physicochemical Properties: A Comparative Analysis

To contextualize the subject of this guide, it is instructive to compare its predicted properties with those of its known analogs. The introduction of fluorine atoms has a predictable impact on molecular weight and other physical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-methoxy-N-methylacetamide | C₄H₉NO₂ | 103.12 | 78191-00-1[4] |

| This compound | C₄H₈FNO₂ | 121.11 (Calculated) | Not Assigned |

| 2-Chloro-N-methoxy-N-methylacetamide | C₄H₈ClNO₂ | 137.56 | 104863-66-3 |

| 2,2-Difluoro-N-methoxy-N-methylacetamide | C₄H₇F₂NO₂ | 139.10 | 142492-01-1[5][6] |